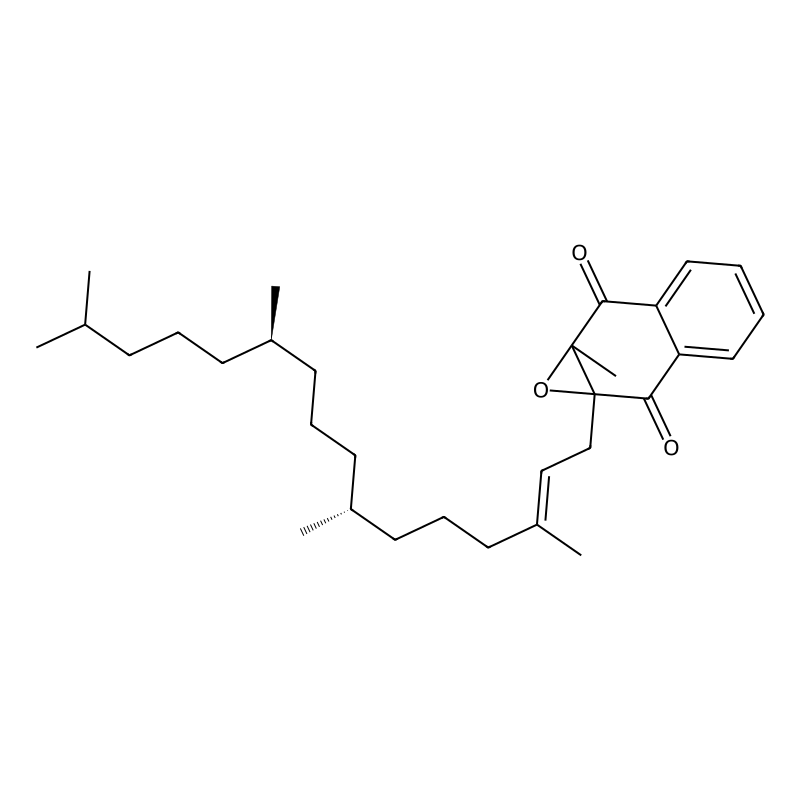Vitamin K1 2,3-epoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Vitamin K1 2,3-epoxide (also known as 2,3-epoxy phylloquinone or phylloquinone oxide) is an intermediate metabolite of vitamin K1 (phylloquinone) formed during the process of blood clotting . While not directly involved in clotting itself, it holds significance in scientific research for various purposes:
Understanding Vitamin K1 Metabolism and Function:
- Mechanism of action: Studying the formation and conversion of vitamin K1 2,3-epoxide helps researchers understand the complete pathway of vitamin K1 activation and its role in protein carboxylation, a crucial step in blood clotting and bone health .
- Vitamin K deficiency: Measuring the levels of vitamin K1 2,3-epoxide can aid in diagnosing vitamin K deficiency, especially when combined with other vitamin K status markers .
Investigating the Action of Anticoagulants:
- Warfarin mechanism: Vitamin K1 2,3-epoxide accumulates in the blood when the enzyme responsible for its conversion back to vitamin K1, vitamin K epoxide reductase (VKOR), is inhibited by anticoagulant drugs like warfarin .
- Monitoring warfarin therapy: By measuring the levels of vitamin K1 2,3-epoxide, researchers can assess the effectiveness and potential risks associated with warfarin treatment .
Vitamin K1 2,3-epoxide, chemically known as 1a,7a-dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione, is a derivative of vitamin K1 (phylloquinone) and plays a crucial role in the vitamin K cycle. It is formed during the metabolism of vitamin K1 as part of the biochemical processes involved in blood coagulation. This compound is characterized by its epoxide structure, which significantly influences its reactivity and biological function. The molecular formula for vitamin K1 2,3-epoxide is C31H46O3 with a molecular weight of approximately 466.7 g/mol .
- Conversion to Active Forms: It is reduced back to vitamin K1 by the enzyme vitamin K epoxide reductase. This reduction is essential for regenerating active vitamin K necessary for carboxylation reactions involving glutamic acid residues in proteins .
- Carboxylation Reactions: Vitamin K1 2,3-epoxide acts as a substrate for gamma-glutamyl carboxylase, facilitating the conversion of glutamate residues into gamma-carboxyglutamate (Gla), which is critical for blood coagulation factors .
The following reaction illustrates its role in the vitamin K cycle:
textVitamin K1 + Oxygen + Carbon Dioxide → Vitamin K1 2,3-epoxide + Water
Vitamin K1 2,3-epoxide is primarily recognized for its role in the vitamin K cycle, which is vital for post-translational modifications of certain proteins required for blood coagulation. Its biological activity includes:
- Antioxidant Properties: Research indicates that vitamin K1 2,3-epoxide may contribute to cellular antioxidation pathways that protect cells from oxidative stress .
- Clotting Factor Synthesis: It is involved in the synthesis of clotting factors by serving as an intermediate that must be recycled to maintain proper coagulation processes in the body .
Vitamin K1 2,3-epoxide can be synthesized through several methods:
- Chemical Synthesis: The epoxidation of phylloquinone can be achieved using various oxidizing agents under controlled conditions to yield vitamin K1 2,3-epoxide.
- Biological Pathways: In vivo, it is formed as an intermediate during the metabolism of vitamin K1 when it undergoes oxidation by specific enzymes such as vitamin K epoxide reductase .
The primary applications of vitamin K1 2,3-epoxide include:
- Research: It serves as a substrate in studies related to blood coagulation and vitamin metabolism.
- Pharmaceuticals: Understanding its role in the vitamin K cycle can aid in developing anticoagulant medications that target vitamin K metabolism .
Studies have shown that vitamin K1 2,3-epoxide interacts with various enzymes and cellular components:
- Vitamin K Epoxide Reductase: This enzyme catalyzes the reduction of vitamin K1 2,3-epoxide back to its active form. The efficiency of this reaction can be influenced by factors such as oxidative stress and the presence of thiols .
- Cellular Antioxidation Pathways: Vitamin K1 2,3-epoxide has been linked to enhanced cell survival under oxidative stress conditions by modulating intracellular reactive oxygen species levels .
Several compounds share structural and functional similarities with vitamin K1 2,3-epoxide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Vitamin K1 (Phylloquinone) | Natural Vitamin | Active form involved directly in blood coagulation |
| Vitamin K2 (Menaquinone) | Natural Vitamin | Involved in bone metabolism and has longer side chains |
| Vitamin K3 (Menadione) | Synthetic Vitamin | Water-soluble; used in animal feed but less effective than natural forms |
Uniqueness of Vitamin K1 2,3-Epoxide
Vitamin K1 2,3-epoxide stands out due to its role as an inactive metabolite that must be converted back to active forms for physiological functions. Unlike other forms of vitamin K that have direct roles in coagulation or bone health, this compound serves primarily as a transitional molecule within the metabolic cycle.








